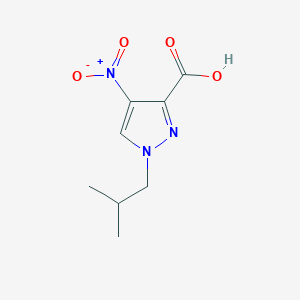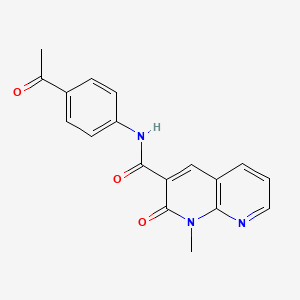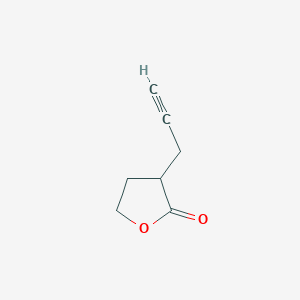
1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid (INPCA) is a synthetic compound that has been widely used in scientific research. It is a pyrazole derivative that has shown potential in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid has been shown to inhibit the activity of DHODH, which is an enzyme that is involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid has also been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid has been shown to have anti-inflammatory effects in various in vitro and in vivo models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid has been shown to have neuroprotective effects in models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation of using 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid. One direction is to further investigate its potential as a DHODH inhibitor for the treatment of cancer. Another direction is to study its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid and to develop more efficient synthesis methods for the compound.
Synthesis Methods
The synthesis of 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid involves the reaction of 1-isobutyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid with isobutyl chloroformate in the presence of triethylamine. The reaction yields 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from ethanol.
Scientific Research Applications
1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid has been used in various scientific research studies. It has shown potential as an anti-inflammatory agent, a potential drug candidate for treating cancer, and as a potential inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides. 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
1-(2-methylpropyl)-4-nitropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-5(2)3-10-4-6(11(14)15)7(9-10)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEZDWMPIMRZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[3,3'-bithiophene]-5-yl}methyl)-2-bromobenzene-1-sulfonamide](/img/structure/B2899291.png)
![2-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2899292.png)

![N-(2,6-difluorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2899296.png)
![Ethyl-(5-p-tolyl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B2899298.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B2899303.png)

![2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2899305.png)
![{Bicyclo[3.1.0]hexan-3-yl}methanamine](/img/structure/B2899307.png)
![2-[(2-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2899308.png)
![N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2899309.png)

